molecular formula C22H21NO3 B2512697 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone CAS No. 953983-59-0

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2512697
CAS No.: 953983-59-0
M. Wt: 347.414
InChI Key: GBSAMVSBVNRQEV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone is a synthetic organic compound designed for biochemical research and investigation. This molecule is characterized by a naphthalen-2-yloxy group linked to an ethanone chain that is connected to a 2-phenyl-substituted morpholine ring. The integration of these specific pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery. Compounds featuring morpholine and naphthalene rings are frequently explored for their potential biological activities. Research on analogous structures suggests potential utility as inhibitors of key enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a prominent target in the study of neurodegenerative diseases like Alzheimer's, and for the modulation of neurotransmitter systems . Its structural framework, particularly the 2-phenylmorpholine moiety, is associated with interactions affecting monoamine release, indicating potential research applications in neuroscience . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers value it for its defined structure which allows for precise modification and exploration of chemical space. 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone is provided to the scientific community for research purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(16-26-20-11-10-17-6-4-5-9-19(17)14-20)23-12-13-25-21(15-23)18-7-2-1-3-8-18/h1-11,14,21H,12-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSAMVSBVNRQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy intermediate.

    Coupling with Phenylmorpholine: The naphthalen-2-yloxy intermediate is then reacted with 2-phenylmorpholine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or phenylmorpholine derivatives.

    Reduction: Formation of reduced naphthalene or phenylmorpholine compounds.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone Naphthalen-2-yloxy, 2-phenylmorpholine Not provided Potential bioactivity via π-π interactions and solubility from morpholine
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one 6-Methoxynaphthalene, propanone backbone Not provided Enhanced solubility due to methoxy group; possible CNS applications
1-[2-(2-Naphthalenylmethoxy)phenyl]ethanone Naphthalenylmethoxy-phenyl, ethanone 276.33 Intermediate in synthesis of fluorescent dyes
1-(Naphthalen-2-yl)ethanone Simple naphthalenyl-ethanone ~170 (estimated) Model compound for studying ketone reactivity
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride Piperazine ring, propoxypyridazine 442.9 Likely kinase inhibition due to pyridazine moiety

Key Observations

  • Morpholine vs. Piperazine Rings : The morpholine ring in the target compound (oxygen-containing) enhances solubility compared to the piperazine analog (nitrogen-containing), which may improve pharmacokinetics .
  • Naphthalenyloxy vs.
  • Backbone Variations: Substituting ethanone with propanone () elongates the carbon chain, which could alter binding affinity in biological targets .

Biological Activity

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring, a morpholine moiety, and an ethanone functional group. Its molecular formula is C22H21NO3C_{22}H_{21}NO_3 with a molecular weight of 345.41 g/mol. The presence of the morpholine group is significant as it influences both the chemical reactivity and biological interactions of the compound.

Antimicrobial Properties

Research has indicated that 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against several bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating varying degrees of sensitivity.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell growth and survival. The compound may interact with key enzymes or receptors involved in tumor progression.

Case Studies

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with apoptosis being induced as evidenced by increased caspase activity.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the compound's antimicrobial properties against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone. Animal models have shown promising results in reducing tumor size and improving survival rates when administered at optimal dosages.

Toxicity Assessment

Toxicological evaluations are crucial for determining safety profiles. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully elucidate its safety margins and potential side effects.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Naphthalen-2-ol activation : React with a halogenated ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxy-ethanone intermediate .
  • Morpholino coupling : Introduce the 2-phenylmorpholine moiety via amine-alkylation or amidation, requiring controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., dichloromethane) .
  • Optimization : Monitor reaction progress using TLC and adjust solvent polarity, catalyst loading (e.g., palladium for cross-coupling), and stoichiometry to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities using reverse-phase columns with UV detection .

Q. How do structural features of this compound influence its pharmacological activity?

The naphthalen-2-yloxy group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets, while the 2-phenylmorpholine moiety contributes to hydrogen bonding and conformational flexibility. Together, these features improve binding affinity to targets like σ receptors .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Unreacted intermediates : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Oxidation by-products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .
  • Solvent residues : Employ rotary evaporation under reduced pressure and lyophilization for final product isolation .

Q. How stable is this compound under varying pH, temperature, and light conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. The compound may hydrolyze in strongly acidic/basic conditions .
  • Thermal stability : Store at –20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) can determine decomposition thresholds .

Advanced Research Questions

Q. What experimental methodologies are used to evaluate σ receptor binding affinity and selectivity?

  • Radioligand displacement assays : Use [³H]-DTG or [³H]-pentazocine in competitive binding studies with membrane preparations from transfected cells. Calculate Ki values via Cheng-Prusoff equation .
  • Selectivity screening : Test against off-target receptors (e.g., opioid, dopamine) to confirm σ subtype specificity .

Q. How can structure-activity relationship (SAR) studies be designed using computational tools?

  • Molecular docking : Simulate binding poses with σ receptor crystal structures (PDB ID: 6DK1) using AutoDock Vina. Focus on interactions with Glu172 and Tyr173 residues .
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .

Q. How should researchers address contradictions in spectral data or biological assay results?

  • Cross-validation : Replicate NMR/MS analyses and compare with synthetic standards. For bioassays, use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Crystallographic confirmation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction (e.g., SHELX refinement) .

Q. What strategies are recommended for investigating metabolic pathways and metabolite identification?

  • In vitro models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I/II modifications (e.g., hydroxylation, glucuronidation) .
  • Isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage sites .

Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?

  • Single-crystal growth : Use vapor diffusion (e.g., ethanol/water) to obtain high-quality crystals .
  • X-ray refinement : Apply SHELXL for structure solution, highlighting intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence stability .

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